N-(2-(furan-3-yl)ethyl)pent-4-enamide
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Overview
Description
N-(2-(furan-3-yl)ethyl)pent-4-enamide is a versatile chemical compound with potential applications in various scientific fields. It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a pent-4-enamide group, which includes a double bond and an amide functional group. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)pent-4-enamide typically involves the reaction of furan derivatives with appropriate amide precursors. One common method is the condensation reaction between 2-(furan-3-yl)ethylamine and pent-4-enoic acid or its derivatives under dehydrating conditions. Catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)ethyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the pent-4-enamide group can be reduced to form N-(2-(furan-3-yl)ethyl)pentanamide.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-(2-(furan-3-yl)ethyl)pentanamide.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
N-(2-(furan-3-yl)ethyl)pent-4-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The amide group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)ethyl)pent-4-enamide: Similar structure but with the furan ring attached at the 2-position.
N-(2-(thiophen-3-yl)ethyl)pent-4-enamide: Contains a thiophene ring instead of a furan ring.
N-(2-(pyridin-3-yl)ethyl)pent-4-enamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-(2-(furan-3-yl)ethyl)pent-4-enamide is unique due to the specific positioning of the furan ring and the presence of the pent-4-enamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-11(13)12-7-5-10-6-8-14-9-10/h2,6,8-9H,1,3-5,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFTVLREJONEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCCC1=COC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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